molecular formula C7H12F3NO2 B1530283 Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1184018-54-9

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate

Cat. No.: B1530283
CAS No.: 1184018-54-9
M. Wt: 199.17 g/mol
InChI Key: GTTFZTIGJMHCRK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate is a useful research compound. Its molecular formula is C7H12F3NO2 and its molecular weight is 199.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-2-(2,2,2-trifluoroethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFZTIGJMHCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184018-54-9
Record name methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H12F3NO2
  • Molecular Weight : 185.14 g/mol
  • CAS Number : 1502819-68-2

The compound features a trifluoroethyl group attached to a methylated alanine derivative, which influences its reactivity and biological interactions. The trifluoroethyl moiety is noted for enhancing the bioavailability and metabolic stability of drug candidates, making it a valuable component in pharmaceutical chemistry .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, potentially leading to altered biological effects. Specific pathways involved may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It might modulate receptor activity, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in oncology.
  • Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Properties

In an investigation into antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated notable inhibition zones, indicating effective antimicrobial activity.

Study 3: Neuroprotection

Research conducted on neuronal cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to controls. This suggests a potential neuroprotective role .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Methyl 2-(trifluoroethyl)aminoacetateStructureModerate Anticancer
Methyl 3-(trifluoroethyl)aminobutanoateStructureLow Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate
Reactant of Route 2
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Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate

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